4-Hydroxy-3,5-dimethylbenzoic acid
Overview
Description
4-Hydroxy-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, characterized by the presence of hydroxyl and methyl groups on the benzene ring. This compound is known for its off-white to light pink crystalline appearance and is soluble in methanol .
Mechanism of Action
Target of Action
It is widely used as a reagent for potent transthyretin (ttr) amyloidogenesis inhibitors . TTR is a protein that carries the thyroid hormone thyroxine (T4) and retinol-binding protein bound to retinol.
Mode of Action
As a reagent for TTR amyloidogenesis inhibitors, it may interact with TTR to prevent or reduce the formation of amyloid fibrils, which are associated with several diseases, including familial amyloid polyneuropathy and senile systemic amyloidosis .
Biochemical Pathways
Given its role as a reagent for TTR amyloidogenesis inhibitors, it may be involved in the regulation of amyloid fibril formation and deposition .
Result of Action
As a reagent for ttr amyloidogenesis inhibitors, its action could potentially result in the reduction or prevention of amyloid fibril formation, thereby mitigating the pathological effects of amyloid diseases .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade over time .
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors .
Transport and Distribution
It is known that the compound interacts with various transporters and binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3,5-dimethylbenzoic acid can be synthesized through various methods. One common approach involves the methylation of 4-hydroxybenzoic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, followed by acidification to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 3,5-dimethylphenol. This process uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pressure conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 3,5-dimethylbenzoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 3,5-Dimethylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Hydroxy-3,5-dimethylbenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxy-3,5-dimethylbenzoic acid can be compared with other similar compounds, such as:
3,5-Dimethylbenzoic Acid: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
3,5-Dimethoxybenzoic Acid: Contains methoxy groups instead of hydroxyl and methyl groups, leading to variations in its chemical properties and uses.
2,4,6-Trimethylbenzoic Acid: Has three methyl groups on the benzene ring, which affects its steric and electronic properties.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields of research and industry.
Properties
IUPAC Name |
4-hydroxy-3,5-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNHTTWQSSUZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197704 | |
Record name | 4-Hydroxy-3,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4919-37-3 | |
Record name | 4-Hydroxy-3,5-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4919-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3,5-dimethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4919-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-3,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-hydroxy-3,5-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.047 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-hydroxy-3,5-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different metabolic fates of 4-hydroxy-3,5-dimethylbenzoic acid in Rhodococcus rhodochrous N75 and Pseudomonas sp. strain HH35?
A: The two bacterial strains exhibit distinct metabolic pathways for this compound. Rhodococcus rhodochrous N75 degrades the compound and accumulates 2,6-dimethylhydroquinone as a metabolite. [, ] In contrast, Pseudomonas sp. strain HH35 converts both the acid and 2,6-dimethylhydroquinone into a novel dead-end metabolite identified as 4-acetonyl-4-hydroxy-2-methylbut-2-en-1,4-olide, which exists predominantly in its enol carboxylate form in aqueous solutions. [, ]
Q2: How was the structure of the novel metabolite, 4-acetonyl-4-hydroxy-2-methylbut-2-en-1,4-olide, confirmed?
A: The structure of this dead-end metabolite was elucidated through a combination of techniques, including mass spectrometry, 1H and 13C NMR spectroscopy, and UV spectroscopy. [, ] These analyses provided a comprehensive understanding of its chemical structure and confirmed its identity as a cyclic tautomer of (3-methylmaleyl)acetone.
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